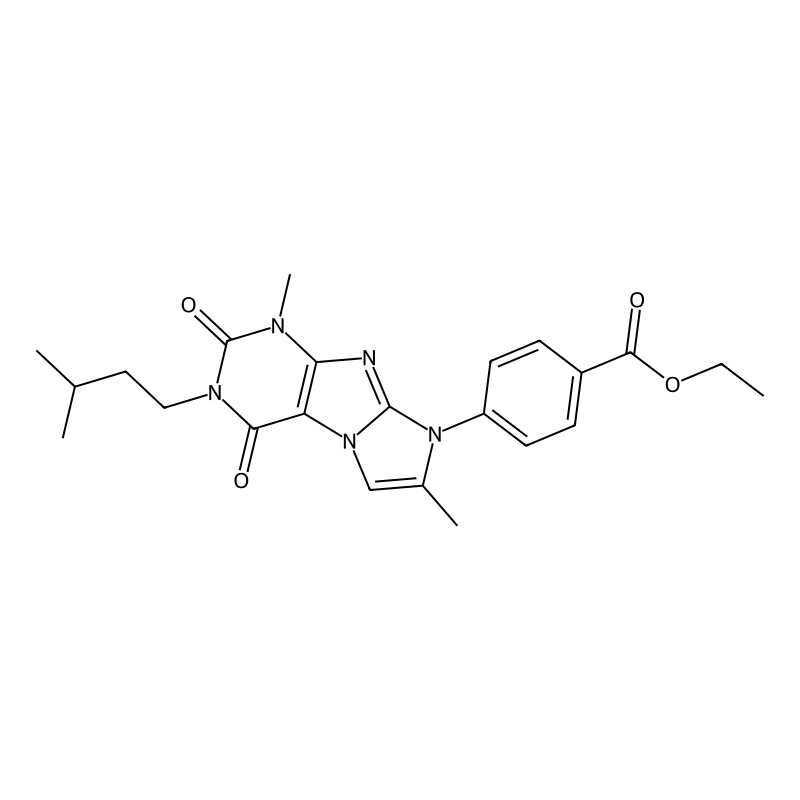

ethyl 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate

Catalog No.

S3021184

CAS No.

877644-24-1

M.F

C23H27N5O4

M. Wt

437.5

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

877644-24-1

Product Name

ethyl 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate

IUPAC Name

ethyl 4-[4,7-dimethyl-2-(3-methylbutyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate

Molecular Formula

C23H27N5O4

Molecular Weight

437.5

InChI

InChI=1S/C23H27N5O4/c1-6-32-21(30)16-7-9-17(10-8-16)28-15(4)13-27-18-19(24-22(27)28)25(5)23(31)26(20(18)29)12-11-14(2)3/h7-10,13-14H,6,11-12H2,1-5H3

InChI Key

BJTOLAGVGMSKFY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(C)C)C

solubility

not available

- Esters are often responsible for the characteristic fragrances of fruits and flowers . Both natural and synthetic esters are used in perfumes and as flavoring agents .

- Fats and vegetable oils are esters of long-chain fatty acids and glycerol . They are crucial for various biological functions and are a major source of energy.

- Polyester molecules make excellent fibers and are used in many fabrics . A knitted polyester tube, which is biologically inert, can be used in surgery to repair or replace diseased sections of blood vessels .

- Esters are common solvents . For example, ethyl acetate is used to extract organic solutes from aqueous solutions, such as removing caffeine from coffee . It is also used to remove nail polish and paint .

- Esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . They can also be synthesized from trans-esterification reactions .

- Soap is produced by a saponification (basic hydrolysis) reaction of a fat or oil . This is an example of the reactivity of esters.

Flavors and Fragrances

Fats and Oils

Polymers

Solvents

Chemical Synthesis

Soap Production

This compound appears to be a derivative of a molecule belonging to the class of imidazo[2,1-f]purines, which are a group of heterocyclic compounds containing both imidazole and purine rings []. The specific molecule it is derived from is 3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purine. The "ethyl 4-" prefix suggests an ethyl ester functional group attached to the benzoate ring.

Molecular Structure Analysis

The key features of the molecule include:

- Heterocyclic rings: The presence of two heterocyclic rings, imidazo[2,1-f]purine and a benzoate ring. These rings are likely responsible for the compound's biological activity (if any).

- Functional groups: The molecule contains an ester group (ethyl ester) and carbonyl groups (part of the imidazo[2,1-f]purine and benzoate rings). These functional groups can participate in various chemical reactions.

- Alkyl substituents: The presence of methyl and isopentyl groups can influence the molecule's lipophilicity (fat solubility) and potentially its interaction with biological targets.

Chemical Reactions Analysis

- Hydrolysis: The ester bond could be cleaved by water or enzymes, releasing ethanol and the corresponding carboxylic acid.

- Nucleophilic substitution: The carbonyl groups might be susceptible to nucleophilic attack, leading to the formation of new derivatives.

XLogP3

4.4

Dates

Last modified: 08-17-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds